Product packaging for Vinylcyclooctane(Cat. No.:CAS No. 13151-62-7)

Vinylcyclooctane

Cat. No.: B082699
CAS No.: 13151-62-7
M. Wt: 138.25 g/mol
InChI Key: UPHVHMSLLBDZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinylcyclooctane is a versatile organic compound that features an eight-membered carbocyclic ring fused to a reactive vinyl group. This structure makes it a valuable building block in research laboratories, particularly for exploring new synthetic methodologies and material science. Its primary research value lies in its potential participation in cycloaddition reactions and as a monomer in polymerization studies . The strained nature of medium-sized cycloalkanes like cyclooctane can impart unique reactivity, similar to how vinylcyclobutane derivatives are utilized in photochemical [2+2] cycloadditions to construct complex cyclobutane-containing natural product scaffolds . Furthermore, vinyl-substituted cycloalkanes can serve as precursors in rearrangement reactions, such as ring-expansion processes, which are powerful tools for accessing diverse carbocyclic systems that are difficult to prepare by other means . Researchers also value this compound for investigating the properties of novel polymers, as the homopolymerization of vinylcycloalkanes can lead to materials with specific characteristics . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B082699 Vinylcyclooctane CAS No. 13151-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenylcyclooctane
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InChI

InChI=1S/C10H18/c1-2-10-8-6-4-3-5-7-9-10/h2,10H,1,3-9H2
Source PubChem
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InChI Key

UPHVHMSLLBDZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18
Source PubChem
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DSSTOX Substance ID

DTXSID50210036
Record name Vinylcyclooctane
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Molecular Weight

138.25 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Vinylcyclooctane
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CAS No.

61142-41-4
Record name Vinylcyclooctane
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Record name Vinylcyclooctane
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Record name Vinylcyclooctane
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Advanced Structural and Conformational Analysis of Vinylcyclooctane

Theoretical Investigations of Cyclooctane (B165968) Ring Conformations and Dynamics

Computational chemistry provides powerful tools to model and predict the behavior of molecules like vinylcyclooctane at an atomic level. These theoretical approaches allow for a detailed examination of the molecule's conformational possibilities and the energy associated with each shape.

To map the intricate conformational landscape of this compound, chemists employ a range of computational methods. Molecular Mechanics (MM) calculations, which use classical physics to model the interactions between atoms, are often the first step. These methods are computationally efficient and can rapidly explore a wide range of possible conformations. For instance, force fields like AMBER have been utilized in conformational analyses. archive.org

For a more accurate description of the electronic structure and energies of the various conformers, Density Functional Theory (DFT) is frequently used. DFT methods provide a good balance between accuracy and computational cost, making them well-suited for studying medium-sized molecules like this compound. These calculations help to refine the geometries and relative energies of the conformers initially identified by MM methods.

The various conformations of this compound are not isolated structures but are in constant motion, interconverting from one form to another. This dynamic behavior is best understood by exploring the molecule's potential energy surface (PES). The PES is a multidimensional map that shows the energy of the molecule as a function of its atomic coordinates.

Computational methods can be used to locate the energy minima on the PES, which correspond to stable or metastable conformers. The pathways between these minima, which pass through transition states (energy maxima), represent the routes for conformational interconversion. By calculating the energy barriers between different conformers, scientists can predict the rates of interconversion and understand the dynamic processes occurring within the molecule.

The conformations of the cyclooctane ring are significantly influenced by two key factors: torsional strain and transannular interactions. Torsional strain arises from the repulsion between electron clouds of atoms or groups on adjacent carbon atoms. In cyclooctane, this strain is minimized when the dihedral angles along the carbon-carbon bonds are staggered.

Transannular interactions, also known as "cross-ring" interactions, are steric repulsions between atoms that are not directly bonded to each other but are brought into close proximity by the folding of the ring. In the various conformations of cyclooctane, hydrogen atoms on opposite sides of the ring can clash, leading to an increase in energy and destabilizing that particular conformation. The interplay between minimizing torsional strain and avoiding unfavorable transannular interactions dictates the preferred conformations of the cyclooctane ring in this compound.

Exploration of Potential Energy Surfaces and Interconversion Pathways

Spectroscopic Probing of this compound Conformations and Stereochemistry

While theoretical methods provide invaluable insights, experimental techniques are essential for validating and observing the actual conformations of this compound. Spectroscopic methods are particularly powerful for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. High-resolution NMR can provide detailed information about the connectivity and three-dimensional arrangement of atoms in this compound.

By analyzing parameters such as chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), researchers can deduce the predominant conformation(s) of the molecule in a given solvent. For example, the coupling constants between protons on adjacent carbon atoms are related to the dihedral angle between them, providing direct insight into the ring's geometry. Temperature-dependent NMR studies can also provide information about the dynamics of conformational interconversion.

To study the intrinsic conformational preferences of this compound, free from the influence of solvent molecules, gas-phase techniques are employed. Rotational spectroscopy, often conducted in the microwave region of the electromagnetic spectrum, is a highly precise method for determining the rotational constants of a molecule.

From these rotational constants, the moments of inertia can be calculated, which in turn provide very accurate information about the molecule's geometry and mass distribution. By comparing the experimentally determined rotational constants with those calculated for various theoretical conformers (e.g., from DFT calculations), scientists can identify the specific conformation(s) present in the gas phase. This technique allows for an unambiguous determination of the molecular structure in an isolated environment.

X-ray Diffraction and Electron Diffraction Studies for Solid/Gas Phase Structures

A comprehensive review of publicly available scientific literature indicates that dedicated single-crystal X-ray diffraction or gas-phase electron diffraction studies specifically for this compound have not been extensively reported. Such studies are crucial for the precise determination of molecular geometry in the solid and gaseous states, respectively.

X-ray diffraction (XRD) on a single crystal of this compound would provide definitive information on its solid-state structure. fiveable.mempg.deuib.no This technique would elucidate the preferred conformation of the flexible eight-membered ring in the crystalline lattice, the precise bond lengths and angles of the vinyl group and the cyclooctane framework, and the intermolecular packing interactions. xtalpi.comamazon.com Given the conformational complexity of the cyclooctane ring, which can adopt multiple low-energy forms (such as boat-chair, crown, and boat-boat), crystallographic data would reveal which conformer is stabilized in the solid state. Powder X-ray diffraction (PXRD) could also be employed to characterize the bulk crystalline material, confirming phase purity. fiveable.mecapes.gov.br

Gas-phase electron diffraction (GED) is the primary technique for determining the molecular structure of molecules in the vapor phase, free from intermolecular packing forces. researchgate.netacs.org A GED study of this compound would be invaluable for understanding its intrinsic conformational preferences. hi.isresearchgate.net The analysis would likely reveal a mixture of conformers, providing insights into their relative energies and the potential energy barriers to interconversion. capes.gov.bric.ac.uk For substituted cycloalkanes, GED studies often reveal a distribution of conformers, such as axial and equatorial forms in chair-like structures. hi.is In the case of this compound, the data would help to establish the equilibrium geometry of the most stable conformer(s) in the gas phase. researchgate.netic.ac.uk

While direct experimental data is scarce, theoretical calculations and data from related molecules, such as cyclooctane itself, provide a basis for predicting its structural characteristics. ic.ac.uk The cyclooctane ring is known to be highly flexible, and the introduction of a vinyl substituent would further influence its conformational landscape. The expected data from diffraction studies would be essential for validating computational models and understanding the molecule's fundamental structural chemistry.

Interactive Data Table: Hypothetical Structural Parameters from Diffraction Studies

The following table represents the type of data that would be obtained from X-ray and electron diffraction studies. The values are illustrative and not based on published experimental results for this compound.

ParameterX-ray Diffraction (Solid Phase)Gas Electron Diffraction (Gas Phase)
Ring Conformation e.g., Boat-Chair (BC)e.g., Mixture of Boat-Chair (60%) and Crown (40%)
C=C Bond Length (Å) ~1.34~1.34
C-C (vinyl) Bond Length (Å) ~1.51~1.51
Average C-C (ring) Bond Length (Å) ~1.54~1.54
**C-C=C Bond Angle (°) **~122~122
Vinyl Group Orientation e.g., Equatorial-likeMixture of orientations

Stereochemical Implications of the this compound Framework

The structure of this compound carries significant stereochemical implications, primarily arising from its chirality and the high conformational flexibility of the eight-membered ring. These features are critical in understanding its reactivity, particularly in the context of asymmetric synthesis. symeres.com

The carbon atom of the cyclooctane ring to which the vinyl group is attached is a stereogenic center. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers, (R)-vinylcyclooctane and (S)-vinylcyclooctane. The synthesis of this compound from achiral precursors without a chiral influence results in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers or their direct stereoselective synthesis is a key challenge and objective in chiral chemistry. symeres.comub.edu

The conformational flexibility of the cyclooctane ring adds another layer of stereochemical complexity. fiveable.meic.ac.uk The ring can exist in various conformations, and the vinyl substituent can occupy different spatial positions within each conformer (e.g., axial, equatorial, or isoclinal positions in the predominant boat-chair conformation). These different arrangements are diastereomeric in nature and can have different energies and reactivities. The interconversion between these conformers is typically rapid at room temperature. maricopa.edu

The stereochemical nature of the this compound framework is particularly evident in asymmetric reactions. nih.govacs.org In such reactions, a chiral catalyst or reagent interacts differently with the two enantiomers of this compound or controls the approach of a reactant to the prochiral faces of the vinyl group, leading to the formation of a stereoisomerically enriched product. For instance, the cobalt-catalyzed asymmetric hydrovinylation of cyclic dienes, such as 1-vinylcyclooctene (a constitutional isomer of this compound), can proceed with exceptionally high enantioselectivity (>99% ee), demonstrating that the chiral catalyst can effectively differentiate between the diastereomeric transition states involving the flexible ring. nih.gov This high degree of stereocontrol underscores the importance of the substrate's inherent stereochemical properties, which are exploited by the catalyst to achieve a specific stereochemical outcome. beilstein-journals.orgsustech.edu.cnnih.gov

Therefore, the this compound framework serves as a valuable chiral building block in organic synthesis, where its inherent chirality and conformational dynamics can be harnessed to construct complex, stereochemically defined molecules. researchgate.netgoogle.com

Synthetic Methodologies for Vinylcyclooctane and Its Advanced Precursors

Cyclization Strategies for the Cyclooctane (B165968) Ring Construction

The formation of the eight-membered ring is a key challenge in the synthesis of vinylcyclooctane. Various cyclization strategies have been developed to address this, starting from linear precursors.

One approach to forming vinyl-substituted cycloalkenes involves the electroreductive cyclization of linear dienes. Research has shown that the electrolysis of (Z,Z)-1,n-dibromo-2,(n-2)-alkadienes can yield the corresponding (Z,Z)-1,5-cycloalkadienes. oup.com A notable side-product of this reaction is the formation of (Z)-4-vinylcycloalkenes. oup.com This process is believed to occur through an intramolecular nucleophilic attack of an allylic carbanion, generated by a two-electron reduction of a carbon-bromine bond, onto the other bromine-bearing allylic carbon. oup.com The geometry of the double bonds in the starting material is largely retained in the cyclized products. oup.com

For instance, the electrolysis of (Z,Z)-1,10-dibromo-2,8-decadiene could theoretically yield (Z)-4-vinylcyclooctene, a direct precursor to this compound.

A significant, direct synthesis of a this compound derivative is the nickel-catalyzed hydrovinylation of 1,3-cyclooctadiene (B162279). acs.orgnih.gov This reaction, using a nickel(II) precursor with a menthol-derived trialkylphosphine ligand and an aluminum cocatalyst under ethylene (B1197577) pressure, directly yields 3-vinylcyclooctene. acs.orgnih.gov This method efficiently introduces the vinyl group while simultaneously forming the saturated eight-membered ring from a diene precursor.

Intramolecular [2+2] cycloaddition reactions represent a powerful method for constructing cyclobutane (B1203170) rings, which can be subsequently rearranged or cleaved to access larger ring systems. nih.gov These reactions can be initiated photochemically or with a catalyst. nih.gov In the context of this compound synthesis, a hypothetical pathway could involve the intramolecular [2+2] cycloaddition of a linear precursor containing two appropriately positioned double bonds. For example, a 1,9-diene could undergo cycloaddition to form a bicyclo[6.2.0]decane system. Subsequent cleavage of the cyclobutane ring could then yield a cyclooctane derivative.

While direct application of this method for the synthesis of unsubstituted this compound is not prominently documented, the principles of intramolecular [2+2] cycloaddition are well-established for forming bicyclic systems. researchgate.netpku.edu.cn The regioselectivity of these reactions, leading to either fused or bridged ring systems, is highly dependent on the substitution pattern of the ene-ketene or diene substrate. pku.edu.cn Recent advances have demonstrated that simple alkenylboronic esters can be activated for intramolecular [2+2] cycloadditions using high-energy photosensitizers, expanding the scope of this transformation. beilstein-journals.org

Cyclization of Linear Alkenes or Alkynes under Specific Conditions

Introduction of the Vinyl Moiety

An alternative synthetic strategy involves the formation of the cyclooctane ring first, followed by the introduction of the vinyl group onto this pre-existing carbocycle.

Organometallic reagents are widely used for forming carbon-carbon bonds. The introduction of a vinyl group onto a cyclooctane core can be achieved by reacting a suitable electrophilic cyclooctane derivative with a vinyl nucleophile. Vinylmagnesium bromide is a common Grignard reagent used for this purpose. orgsyn.org Its preparation from magnesium turnings and vinyl bromide in tetrahydrofuran (B95107) (THF) is a well-established procedure. orgsyn.orgprepchem.com

The synthesis would typically involve the reaction of vinylmagnesium bromide with cyclooctanone. This nucleophilic addition would yield 1-vinylcyclooctanol. Subsequent dehydration of this tertiary alcohol under acidic conditions would then generate this compound. The Kumada-type coupling of vinylmagnesium bromide is also a known method, though its scope can be limited by the basicity of the reagent. nih.gov

ReagentSubstrateProductNotes
Vinylmagnesium bromideCyclooctanone1-VinylcyclooctanolFollowed by dehydration to yield this compound.
DivinyltetramethyldisiloxaneAromatic HalidesStyrenesDemonstrates use of vinyl-silicon reagents in Pd-catalyzed cross-coupling. nih.gov

Olefin metathesis has become a versatile tool in synthetic chemistry. wikipedia.org Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins like cyclooctene (B146475) is a powerful method for producing polymeric materials. 20.210.105rsc.org While ROMP itself leads to polymers, the underlying catalytic cycle can be harnessed for small molecule synthesis. For instance, ethenolysis, the reverse of ring-closing metathesis (RCM), of 1,5-cyclooctadiene (B75094) is used commercially to produce 1,5-hexadiene (B165246) and 1,9-decadiene.

The hydrovinylation of 1,3-dienes, such as 1,3-cyclooctadiene, provides a direct route to vinylcycloalkenes. researchgate.net Cobalt-catalyzed asymmetric hydrovinylation of 1,3-dienes has been shown to be highly efficient. rsc.orgnih.gov Using a cobalt(II) complex with specific bidentate phosphine (B1218219) ligands and an aluminum co-catalyst under an ethylene atmosphere, 1,3-dienes can be converted to their 1,4-hydrovinylation products in high yields and with high enantioselectivity. rsc.orgnih.gov This method offers a direct entry to chiral vinyl-substituted cyclic compounds from readily available dienes.

Reaction TypeCatalyst SystemSubstrateProductKey Feature
HydrovinylationNi(II)/L5/Al cocatalyst1,3-Cyclooctadiene3-VinylcycloocteneDirect formation of vinylcyclooctene from a cyclic diene. acs.orgnih.gov
Asymmetric HydrovinylationCo(II)/DIOP/Me3AlAcyclic 1,3-dienesChiral 1,4-hydrovinylation productsHigh enantioselectivity (90-99% ee) for various 1,3-dienes. rsc.orgnih.gov
ROMPGrubbs CatalystsCyclooctenePoly(cyclooctene)Polymer synthesis driven by ring strain relief. 20.210.105rsc.org

Organometallic Approaches (e.g., Vinylmagnesium Bromide Reactions)

Radical-Mediated Synthesis Pathways

Radical reactions offer another avenue for the synthesis of this compound. These pathways often involve the generation of a radical on the cyclooctane ring, which is then trapped by a vinyl-equivalent, or the generation of a vinyl radical which then reacts with a cyclooctane precursor. sioc-journal.cn

A plausible route could involve the radical addition of a vinyl group to cyclooctane. More specifically, recent advancements have shown the remote C(sp³)–H vinylation of propargylic alcohols through a sequential vinyl radical-mediated hydrogen atom transfer (HAT) and intramolecular vinyl migration. rsc.org This type of strategy could be adapted to functionalize a cyclooctane ring. The generation of vinyl radicals can be achieved through methods like the single-electron reduction of vinyl halides. sioc-journal.cn The subsequent reaction of this radical with a suitable cyclooctane-based substrate would lead to the desired product. Another approach involves the radical-mediated attack of a cysteinyl radical on a vinyl group to form a thioether linkage, demonstrating the reactivity of vinyl groups toward radical addition. nih.gov

Continuous Flow Methodologies for this compound and Functionalized Cyclooctenes

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. seqens.commdpi.com While specific methodologies for the direct continuous flow synthesis of this compound are not extensively documented in the current scientific literature, substantial research has been dedicated to the continuous flow synthesis of functionalized cyclooctenes. These compounds are crucial advanced precursors for various this compound derivatives and other complex molecules.

The primary focus of continuous flow methodologies in this area has been on the photoisomerization of cis-cyclooctenes to their trans-isomers. nih.govresearchgate.net trans-Cyclooctenes are highly valuable due to their strained double bond, which makes them exceptionally reactive in various cycloaddition reactions. ru.nl However, their synthesis is challenging because the cis-isomer is thermodynamically more stable. Batch photochemical isomerizations often result in low yields (<10%) due to photodegradation of the desired trans-product. nih.gov

Flow chemistry provides an elegant solution to this problem. A common setup involves irradiating a solution of a cis-cyclooctene derivative and a photosensitizer while continuously passing the mixture through a column or a liquid-liquid extraction system designed to selectively trap the trans-isomer. nih.govru.nl This in-situ removal of the product from the irradiated solution prevents its decomposition and shifts the equilibrium towards the desired trans-isomer, leading to preparatively useful yields. researchgate.net

One widely adopted method utilizes a column packed with silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃). nih.gov The silver(I) ions selectively complex with the strained double bond of the trans-cyclooctene, retaining it on the solid support. The unreacted cis-isomer is recycled back into the photoreactor. ru.nl After the reaction is complete, the trans-product is decomplexed and eluted from the column. To address issues like silver leaching, especially in large-scale synthesis, alternative solid supports such as Ag(I) immobilized on tosic silica gel have been developed. nih.gov

A significant advancement in this field is the replacement of the packed-bed column with a continuous liquid-liquid extraction module. ru.nl In this system, an organic solvent containing the cis-cyclooctene is passed through UV-permeable tubing for photoisomerization and then brought into contact with an aqueous silver nitrate solution. The trans-isomer is selectively extracted into the aqueous phase, while the organic phase containing the cis-isomer is recirculated. nih.govru.nl This method not only improves efficiency but also allows for easier scaling up, with production rates of up to 2.2 grams per hour reported for specific trans-cyclooctenes. researchgate.netru.nl

The research findings below illustrate the effectiveness of these continuous flow techniques for synthesizing various functionalized trans-cyclooctenes, which serve as advanced precursors.

Table 1: Continuous Flow Photoisomerization of Functionalized cis-Cyclooctenes

Entry cis-Cyclooctene Precursor Flow Method Residence Time/Flow Rate Yield of trans-Isomer Reference
1 (Z)-cyclooct-4-enol AgNO₃/Silica Column Not specified High nih.gov
2 (Z)-5-azacyclooctene derivative AgNO₃/Silica Column Not specified High nih.gov
3 (Z)-cyclooct-4-enyl methyl carbonate Liquid-Liquid Extraction 1.8 mL/min 67% ru.nl
4 (Z)-4,5-dibromocyclooctene Liquid-Liquid Extraction 1.8 mL/min 79% ru.nl

Table 2: Production Rate for trans-Cyclooctenes via Continuous Liquid-Liquid Extraction

Entry trans-Cyclooctene Product Production Rate (g/h) Reference
1 (E)-cyclooct-4-enyl methyl carbonate 1.6 ru.nl
2 (E)-4,5-dibromocyclooctene 2.2 ru.nl

These continuous flow methodologies demonstrate a robust and scalable approach to synthesizing functionalized cyclooctenes, which are key intermediates for more complex molecules. The ability to safely handle reactive intermediates and precisely control reaction conditions underscores the potential of flow chemistry in this field. seqens.com

Mechanistic Studies of Vinylcyclooctane Transformations

Organic Reaction Mechanisms Involving the Vinyl Group

The vinyl group is the primary site of reactivity in many non-catalytic organic reactions of vinylcyclooctane. Its π-bond is susceptible to attack by various reagents, leading to addition and cycloaddition products.

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. wikipedia.orgunacademy.com The reactivity in a Diels-Alder reaction is governed by the electronic properties of the two components: the conjugated diene (the 4π-electron component) and the dienophile (the 2π-electron component). organic-chemistry.org The reaction is generally favored when the diene is electron-rich and the dienophile is electron-poor, or in "inverse-demand" scenarios, the opposite is true. organic-chemistry.org

This compound as a Dienophile: As an alkene, the vinyl group in this compound can function as a dienophile, reacting with a conjugated diene. smolecule.com For this to occur effectively, the dienophile should ideally be "activated" by an electron-withdrawing group, which this compound lacks. pressbooks.pub Therefore, its reaction with an electron-rich diene would likely require forcing conditions, such as high temperature or pressure, and may result in low yields. The mechanism proceeds through a single, cyclic transition state where the diene adds across the vinyl group's double bond to form a new cyclohexene (B86901) ring fused to the cyclooctane (B165968) scaffold. wikipedia.orglibretexts.org The stereochemistry of the diene is retained in the product. libretexts.org

This compound as a Diene: For this compound to act as the diene component, it must contain a conjugated 1,3-diene system. This compound itself is not a conjugated diene. However, under thermal or catalytic conditions, it is conceivable that the cyclooctane ring could undergo rearrangement and dehydrogenation to form a conjugated system, such as a substituted cyclooctadiene. For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. pressbooks.publibretexts.org Cyclic dienes like 1,3-cyclopentadiene are locked in this reactive conformation and are thus highly reactive. stereoelectronics.org If a conjugated cyclooctadiene isomer were formed from this compound, its ability to adopt the necessary s-cis conformation would determine its reactivity as a diene in a subsequent Diels-Alder reaction.

Hydrogenation is a reduction reaction where hydrogen (H₂) adds across a double or triple bond. ineratec.de The vinyl group of this compound is susceptible to catalytic hydrogenation, which converts it into a saturated ethyl group, yielding ethylcyclooctane. smolecule.com This reaction is thermodynamically favorable as it forms more stable C-H sigma bonds from a C=C pi bond, but it requires a catalyst to overcome the high activation energy. libretexts.orglibretexts.org

The mechanism for catalytic hydrogenation is heterogeneous, occurring on the surface of a metal catalyst. wikipedia.org The most common catalysts are platinum, palladium, and nickel. libretexts.org

The process involves several key steps:

Adsorption: Both the hydrogen gas (H₂) and the this compound molecule are adsorbed onto the surface of the metal catalyst.

H-H Bond Cleavage: The catalyst facilitates the cleavage of the H-H bond, and the individual hydrogen atoms bind to the metal surface. libretexts.org

Hydrogen Transfer: The alkene, adsorbed on the surface, moves close to the bound hydrogen atoms. One hydrogen atom is transferred from the metal surface to one of the carbons of the vinyl group.

Second Hydrogen Transfer: A second hydrogen atom is then transferred to the other carbon of the original double bond, completing the addition. wikipedia.org

Desorption: The newly formed saturated molecule, ethylcyclooctane, detaches from the catalyst surface, freeing the catalytic site for another cycle.

A key feature of this mechanism is that both hydrogen atoms are delivered to the same side of the double bond because the reaction occurs on a flat catalyst surface. This mode of addition is known as syn-addition . libretexts.orgpressbooks.pub

Catalyst Form Typical Conditions
PalladiumPd/C (Palladium on Carbon)H₂, Room Temperature, Atmospheric Pressure
PlatinumPtO₂ (Adams' catalyst)H₂, Room Temperature, Atmospheric Pressure
NickelRaney NiH₂, Higher Temperature and Pressure

This table presents common catalysts used for alkene hydrogenation and general reaction conditions.

Hydrosilylation involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as the C=C bond of this compound's vinyl group. smolecule.comlibretexts.org This reaction is a highly efficient method for forming carbon-silicon bonds and is typically catalyzed by transition metal complexes, most commonly those of platinum. mdpi.comheraeus-precious-metals.com

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . libretexts.orgmdpi.com This cycle involves the following steps:

Oxidative Addition: A hydrosilane (R₃SiH) undergoes oxidative addition to the low-valent platinum(0) catalyst, forming a platinum(II) intermediate with hydride (Pt-H) and silyl (B83357) (Pt-SiR₃) ligands.

Olefin Coordination: The this compound molecule coordinates to the platinum(II) center through its vinyl group.

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This step typically follows anti-Markovnikov regioselectivity, meaning the hydrogen adds to the more substituted carbon (the α-carbon of the vinyl group) and the platinum binds to the terminal carbon.

Reductive Elimination: The final product, an alkylsilane, is formed through the reductive elimination of the silyl group and the alkyl group from the platinum center. This step regenerates the platinum(0) catalyst, allowing it to re-enter the catalytic cycle.

A modified Chalk-Harrod mechanism has also been proposed to account for the formation of side products, which involves the insertion of the alkene into the Pt-Si bond instead of the Pt-H bond. The primary product of the hydrosilylation of this compound is the anti-Markovnikov adduct, where the silyl group is attached to the terminal carbon of the former vinyl group.

Catalyst Description Typical Product from this compound
Karstedt's CatalystA highly active Pt(0) complex with divinyl-tetramethyldisiloxane ligands(2-cyclooctylethyl)silane derivatives (Anti-Markovnikov)
Ashby's CatalystA platinum-based catalyst suitable for higher temperature curing(2-cyclooctylethyl)silane derivatives (Anti-Markovnikov)
(MeCp)PtMe₃A UV-activated platinum catalyst(2-cyclooctylethyl)silane derivatives (Anti-Markovnikov)

This table shows common hydrosilylation catalysts and the expected product from the reaction with this compound and a generic silane.

Hydrogenation Mechanisms of the Unsaturated Moieties

Transition Metal-Catalyzed Reactions

Transition metals can catalyze a wide array of reactions by activating otherwise inert bonds. For this compound, this includes reactions at the vinyl group and potentially at the C-H bonds of the cyclooctane ring.

Cobalt, being an earth-abundant and less expensive first-row transition metal, has gained significant attention as a catalyst for various organic transformations, including C-H functionalization. beilstein-journals.orgrsc.org

C-H bond activation is a powerful strategy that allows for the direct conversion of ubiquitous but inert C-H bonds into new C-C or C-heteroatom bonds. beilstein-journals.org High-valent cobalt(III) catalysts, in particular, have been extensively studied for this purpose. rsc.org While specific examples of cobalt-catalyzed C-H activation on this compound are not widely reported, the general mechanisms can be extrapolated to predict potential reactivity.

The catalytic cycle for a CpCo(III)-catalyzed C-H activation (where Cp is pentamethylcyclopentadienyl) typically involves:

C-H Activation: The reaction is often initiated by a chelation-assisted, concerted metalation-deprotonation (CMD) event, where a directing group on the substrate helps bring the cobalt center close to the target C-H bond, facilitating its cleavage and forming a cobaltacycle intermediate.

Insertion: A coupling partner, such as an alkene or alkyne, inserts into the Co-C bond of the cobaltacycle.

Reductive Elimination/Protonation: The final product is released through reductive elimination or protonolysis, regenerating a cobalt species that can be re-oxidized to the active Co(III) state to restart the cycle.

For this compound, which lacks a conventional directing group, C-H activation would be more challenging. Potential sites for activation include:

Vinylic C-H bonds: Direct functionalization of the C=C bond's C-H bonds.

Allylic C-H bonds: The C-H bonds on the carbon adjacent to the vinyl group are weakened and could be susceptible to activation.

Aliphatic C-H bonds: The C-H bonds on the cyclooctane ring are the most challenging to activate due to their high bond dissociation energy and lack of directing functionality. Undirected C-H activation of such saturated systems is a significant challenge in catalysis.

While direct application to this compound remains an area for exploration, the principles of cobalt catalysis suggest that with the right ligand and reaction conditions, novel transformations via C-H activation could be achievable. epfl.chchemrxiv.org

Cobalt-Catalyzed Functionalizations

Hydroarylation of Unactivated Olefins

The hydroarylation of unactivated olefins, a process that involves the addition of a C-H bond of an arene across the C=C double bond of an alkene, represents a highly atom-economical method for forming C(sp²)–C(sp³) bonds. While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the provided literature, the general principles of transition-metal-catalyzed hydroarylation of unactivated alkenes can be inferred.

Typically, these reactions are catalyzed by transition metals like cobalt or nickel. researchgate.netrsc.orgresearchgate.net A common mechanistic pathway involves the generation of a metal-hydride (M-H) species. rsc.org This active catalyst can be formed through various routes, including the protonation of a low-valent metal complex. rsc.org The metal-hydride then undergoes migratory insertion with the unactivated olefin. In the context of this compound, this would involve the addition of the M-H bond across the vinyl group's double bond. This step can proceed with either Markovnikov or anti-Markovnikov selectivity, depending on the catalytic system and reaction conditions. For instance, a photoinduced Co/Ni co-catalyzed system has been shown to favor Markovnikov hydroarylation of unactivated olefins with aryl bromides using protons as the hydrogen source. rsc.org Conversely, photoredox radical mechanisms can achieve anti-Markovnikov selectivity by generating aryl radicals that add to the alkene. nih.gov

Following the migratory insertion, the resulting metal-alkyl intermediate interacts with the arylating reagent. In processes using aryl halides, this often involves an oxidative addition/reductive elimination sequence. researchgate.net An alternative pathway, particularly in photoredox catalysis, involves radical-radical cross-coupling. researchgate.net The final step regenerates the active catalyst, completing the catalytic cycle. The functional group tolerance of these reactions is often broad, accommodating various substituents on both the olefin and the arene. nih.govmpg.denih.gov

Enantioselective Hydrovinylation Reactions (e.g., 1,4-Hydrovinylation)

Enantioselective hydrovinylation is a powerful atom-economical carbon-carbon bond-forming reaction that adds a vinyl group and a hydrogen atom across a double bond. lookchem.com The reaction is particularly valuable for the synthesis of chiral molecules from simple feedstocks like ethylene (B1197577). lookchem.comrsc.org

A seminal example of this reaction is the nickel-catalyzed asymmetric hydrovinylation of 1,3-cyclooctadiene (B162279) with ethylene, which produces 3-vinylcyclooctene. lookchem.comrsc.orgnih.gov This transformation was first reported by Wilke and coworkers, who utilized a catalyst system composed of an allylnickel precursor, a chiral phosphine (B1218219) ligand (such as one derived from menthol), and a Lewis acid cocatalyst like Et₃Al₂Cl₃. lookchem.comrsc.org The reaction yielded the enantioenriched product with up to 70% enantiomeric excess (ee). rsc.orgnih.govnih.gov

The generally accepted mechanism for nickel-catalyzed hydrovinylation involves a cationic nickel-hydride species with a weakly coordinating anion. lookchem.com The key steps are:

Formation of the Active Catalyst : A Lewis acid assists in the dissociation of an anionic ligand from a pre-catalyst, generating a cationic nickel complex. rsc.org This species then forms a nickel-hydride, which is the active catalyst.

Olefin Insertion : The substrate (e.g., 1,3-cyclooctadiene) inserts into the Ni-H bond. lookchem.com

Ethylene Coordination and Insertion : Ethylene coordinates to the resulting nickel-allyl intermediate and subsequently inserts into the Ni-C bond. lookchem.com

β-Hydride Elimination : This final step releases the vinylated product and regenerates the nickel-hydride catalyst. lookchem.comrsc.org

In the case of conjugated dienes, such as 1-vinylcycloalkenes, the reaction can proceed via either 1,2- or 1,4-hydrovinylation, leading to different regioisomers. rsc.orgnih.gov Cobalt-based catalysts have shown remarkable efficacy and selectivity in promoting 1,4-hydrovinylation. rsc.orgnih.gov For instance, treating 1-vinylcyclooctene with ethylene in the presence of a [(BDPP)CoCl₂]/methylaluminoxane catalyst results exclusively in the 1,4-adduct in high yield and with excellent enantioselectivity (>99% ee). nih.gov This contrasts with nickel-catalyzed systems, which often favor the 1,2-adduct. nih.gov The high 1,4-selectivity in cobalt-catalyzed reactions is rationalized by the intermediacy of an η⁴-[(diene)[P~P]CoH]⁺ complex. researchgate.net

Nickel-Catalyzed Functionalizations

Enantioselective Hydrovinylation of 1-Vinylcycloalkenes

The nickel-catalyzed asymmetric hydrovinylation of 1-vinylcycloalkenes is a highly effective method for creating exocyclic, methyl-bearing chiral centers with high levels of enantio- and diastereoselectivity. nih.gov These reactions typically yield 1,2-hydrovinylation products, where the vinyl group of the substrate is hydrogenated and a new vinyl group (from ethylene) is added to the adjacent carbon of the ring. nih.gov

The choice of ligand is crucial for controlling the selectivity of the reaction. While cobalt catalysts tend to favor 1,4-addition, nickel catalysts predominantly give the 1,2-adduct. nih.gov However, the formation of minor amounts of the 1,4-adduct can sometimes be observed as a competing pathway even in nickel-catalyzed systems. nih.gov The proportion of this 1,4-adduct can often be minimized by optimizing reaction conditions, such as lowering the temperature. nih.gov

The mechanism for the Ni(II)-catalyzed hydrovinylation of 1-vinylcycloalkenes mirrors the general pathway for hydrovinylation, involving a cationic Ni-H active species. The stereochemical outcome is dictated by the chiral ligand, which influences the facial selectivity of olefin insertion and subsequent steps. The high degree of regio- and stereocontrol achievable makes this a powerful tool in asymmetric synthesis. nih.gov

Hydrofunctionalization of 1,3-Dienes

Nickel-catalyzed hydrofunctionalization of 1,3-dienes is an atom-economical approach to constructing valuable allylic compounds from simple hydrocarbon precursors. acs.orgrsc.orgchemrxiv.orgrsc.org These transformations involve the addition of a hydrogen atom and a functional group across the conjugated diene system. The functional group can be derived from a variety of carbon- or heteroatom-based nucleophiles. acs.orgsioc-journal.cn

A general mechanistic framework for these reactions involves several key steps: rsc.orgustc.edu.cn

Generation of Ni-H Intermediate : The reaction is typically initiated by the formation of a nickel-hydride species. This can occur through several pathways, including the oxidative addition of a protic solvent (like EtOH) to a Ni(0) complex or via a ligand-to-ligand hydrogen transfer (LLHT) mechanism. rsc.orgnih.govresearchgate.net

Nucleophilic Attack/Coupling : The functional group, often delivered as a nucleophile, couples with the electrophilic π-allylnickel intermediate. rsc.orgustc.edu.cn This can occur through an outer-sphere nucleophilic attack on the allyl ligand or via ligand exchange followed by reductive elimination. ustc.edu.cn

Catalyst Regeneration : The final product is released, and the Ni(0) catalyst is regenerated to re-enter the catalytic cycle. rsc.org

Density functional theory (DFT) calculations on the Ni-catalyzed hydroalkylation of 1,3-dienes with ketones have suggested that the reaction initiates with the oxidative addition of an alcohol, followed by diene migratory insertion. nih.govresearchgate.net The subsequent C-C reductive elimination step was identified as being rate- and enantioselectivity-determining. nih.gov The regioselectivity (e.g., 1,2- vs. 1,4-addition) is governed by a combination of electrostatic interactions, orbital interactions, and steric repulsions between the ligand and the substrate. nih.govresearchgate.net

Iron-Catalyzed Aminofunctionalization Reactions

Amino-chlorination Mechanisms

Iron-catalyzed aminochlorination of olefins is a valuable method for the direct synthesis of 2-chloroamines, which are versatile synthetic building blocks. amazonaws.comnih.gov These reactions offer an efficient way to introduce both a nitrogen and a chlorine functionality across a double bond.

A general and operationally simple method utilizes a stable hydroxylamine (B1172632) derivative as the nitrogen source and a benign chloride source, such as sodium chloride, with an iron catalyst. nih.gov The reaction proceeds under mild conditions and tolerates a wide range of alkenes, providing products with excellent anti-Markovnikov regioselectivity with respect to the amino group. nih.gov

Mechanistic studies on related iron-catalyzed aminofunctionalizations suggest the involvement of an iron-nitrenoid intermediate. nih.govnih.govsemanticscholar.org In the case of amino-oxygenation, a high-spin Fe(II) catalyst reacts with a hydroxylamine-derived reagent to generate a high-spin Fe(III)-N-acyloxy intermediate. nih.gov This intermediate undergoes N-O bond homolysis to form a key reactive species. nih.gov

For aminochlorination, it is proposed that an iron-nitrenoid is generated, which then reacts with the olefin. semanticscholar.orgrsc.org The chloride ion is then incorporated in a subsequent step. The precise mechanism of chlorine transfer can be distinct from that of other halogens, which may account for differences in reactivity and selectivity. semanticscholar.org Evidence for a radical mechanism has been suggested in some contexts, supported by experiments showing cyclization of radical probe substrates. amazonaws.com The stereochemical outcome of the reaction, particularly in intramolecular versions, can be controlled by chiral ligands, allowing for the synthesis of enantioenriched vicinal amino chlorides. semanticscholar.orgrsc.org

Carboamination and Aminohydroxylation

The functionalization of alkenes through carboamination and aminohydroxylation represents a powerful strategy for synthesizing complex nitrogen-containing molecules. While specific studies on this compound are not extensively detailed in the literature, the general mechanisms for these transformations on other alkenes provide a strong model for its potential reactivity. These reactions often proceed through a stepwise mechanism involving a carbon-centered radical intermediate.

The versatility of this approach has been demonstrated in the synthesis of various amino alcohols and in intramolecular carboamination reactions. For instance, an alkene substrate with a tethered nucleophile can undergo cyclization, showcasing the potential to form highly functionalized polycyclic derivatives from simple alkenes. This type of intramolecular trapping of a carbon-centered radical intermediate opens up possibilities for developing novel amination reactions. Control experiments, such as the reaction of vinylcyclopropanes which proceed via ring-opening, support the proposed stepwise radical mechanism over a concerted one.

The general findings for these transformations are summarized in the table below.

Reaction TypeKey Mechanistic FeatureIntermediateSignificance
CarboaminationIntramolecular trapping of radicalCarbon-centered radicalAccess to polycyclic derivatives
AminohydroxylationIntermolecular trapping of radicalCarbon-centered radicalSynthesis of amino alcohols

Rhodium-Catalyzed C-H Activation and Hydrogen Transfer Reactions

Rhodium complexes are effective catalysts for C-H activation and subsequent functionalization. Studies on cyclooctane, the saturated ring system of this compound, provide significant insight into potential rhodium-catalyzed transformations. A key intermediate postulated in these reactions is the 14-electron, 3-coordinate species "RhCl(PMe₃)₂". This highly reactive species can be generated from a more stable precursor, such as the chlorine-bridged dimer [RhCl(PMe₃)₂]₂ or the ethylene complex RhCl(CH₂=CH₂)(PMe₃)₂.

When a cyclooctane solution of the ethylene complex RhCl(CH₂=CH₂)(PMe₃)₂ is heated under ethylene pressure, a catalytic C-H activation occurs, leading to the dehydrogenation of cyclooctane. The reaction yields cyclooctene (B146475), and the abstracted dihydrogen is transferred to ethylene, producing ethane. This process demonstrates a catalytic hydrogen transfer reaction mediated by the rhodium center.

The reaction conditions and observed products are detailed in the table below.

Catalyst PrecursorSubstrateConditionsMajor ProductsMinor Products
RhCl(CH₂=CH₂)(PMe₃)₂Cyclooctane170 °C, 56 atm EthyleneCyclooctene, EthaneEthylcyclooctane

This reaction showcases the ability of rhodium catalysts to mediate C-H activation and hydrogen transfer, a pathway that is relevant to the saturated portion of the this compound molecule. The versatility of Cp*Rh(III) catalysts, in particular, is noted for their ability to promote distinct transformations within a catalytic cycle, including both C-H activation and transfer hydrogenation.

Mechanistic Insights from Quantum Chemical Calculations (e.g., DFT Studies of Transition States)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating complex reaction mechanisms that are difficult to probe experimentally. These computational methods allow for the mapping of potential energy surfaces, which helps in identifying reactants, products, intermediates, and, crucially, transition states.

A transition state corresponds to a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy reaction path. A key diagnostic for a true transition state in a calculation is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., bond breaking or formation).

DFT studies can provide critical data on the energetics of a reaction pathway, as summarized below.

Computational OutputMechanistic Significance
Transition State Geometry Provides a snapshot of the molecular structure at the peak of the energy barrier.
Activation Energy (Barrier Height) The energy difference between reactants and the transition state; determines reaction kinetics.
Reaction Energy The

Vinylcyclooctane As a Strategic Building Block in Complex Organic Synthesis

Synthesis of Polycyclic Compounds

The structural framework of vinylcyclooctane lends itself to the synthesis of complex polycyclic systems, which are prevalent in many natural products and pharmaceutically active compounds. The vinyl group serves as a versatile handle for a variety of cyclization strategies, enabling the construction of both bridged and spirocyclic ring systems.

Bridged bicyclic compounds, characterized by two rings sharing two non-adjacent carbon atoms known as bridgehead carbons, are a prominent structural motif in numerous biologically active molecules. nih.govresearchgate.net The synthesis of these architecturally complex and rigid frameworks is a significant challenge in organic synthesis. researchgate.netrsc.org this compound has been identified as a key starting material in the synthesis of bridged bicyclic systems. smolecule.com For instance, research has described the transformation of this compound into a bridged bicyclic system that exhibits potential antitumor activity. smolecule.com

The construction of such systems often involves intramolecular cyclization reactions where the vinyl group participates in forming the second ring. General strategies for the synthesis of bridged bicyclic systems that could be applicable to this compound derivatives include intramolecular Diels-Alder reactions, radical cyclizations, and transition-metal-catalyzed cycloadditions. pku.edu.cnnih.gov A notable approach is the type II [5+2] cycloaddition, which provides a direct route to bridged bicyclo[m.n.1] systems. nih.gov While specific examples detailing the cyclization of this compound itself are not extensively documented in readily available literature, its potential as a precursor for such transformations is recognized. smolecule.com The synthesis of bridged bicyclic lactams and other structures often involves the cyclization of suitable derivatives, a strategy that could be adapted for functionalized vinylcyclooctanes. researchgate.net

Spirocyclic compounds, which feature two rings connected by a single common atom, possess a unique three-dimensional and rigid geometry that is of increasing interest to medicinal chemists. nih.govnih.gov This structural rigidity can lead to improved binding affinity and selectivity for biological targets. nih.gov The synthesis of these complex structures is a focal point in modern organic synthesis. whiterose.ac.uk

This compound serves as a potential precursor for spirocyclic architectures through various synthetic strategies. One of the most powerful methods for constructing cyclic systems is the Diels-Alder reaction. pnrjournal.comnih.gov In such a reaction, this compound could act as the dienophile, reacting with a suitable diene to form a spirocyclic adduct. The efficiency and stereoselectivity of Diels-Alder reactions can often be enhanced through the use of Lewis acid catalysts. pnrjournal.com For example, the reaction of cyclic ketones with heterocyclic amines and cyclopentadiene (B3395910) derivatives in a multicomponent aza-Diels-Alder reaction has been used to generate novel spiro-heterocyclic frameworks. rsc.org

Another approach to spirocycles involves intramolecular cyclization. For instance, the intramolecular cyclization of ortho-carbonyl alkynylbenzene derivatives can lead to isochromene derivatives. beilstein-journals.org While not directly involving this compound, this illustrates the principle of forming a new ring onto an existing one. Palladium-catalyzed spirocyclization reactions have also been developed, for instance, in the synthesis of spirooxindoles. nih.gov These established methods for spirocycle synthesis highlight the potential pathways through which this compound could be elaborated into complex spirocyclic architectures for applications in drug discovery and materials science.

Bridged Bicyclic Systems and their Construction

Preparation of Highly Functionalized Derivatives

The vinyl group and the cyclooctane (B165968) ring of this compound can be selectively functionalized to introduce a variety of chemical groups, leading to the preparation of highly functionalized and stereochemically rich derivatives.

The development of stereoselective reactions is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. masterorganicchemistry.comddugu.ac.in A highly effective method for the stereoselective functionalization of this compound is the cobalt-catalyzed asymmetric hydrovinylation of its isomer, 1-vinylcyclooctene. This reaction provides a direct route to chiral 1,4-hydrovinylation products. rsc.orgnih.gov

In these reactions, a cobalt(II) complex, often with a chiral biphosphine ligand such as (S,S)-BDPP or (R,R)-DIOP, catalyzes the addition of ethylene (B1197577) across the 1,3-diene system of 1-vinylcyclooctene. rsc.orgnih.gov The reaction proceeds with high regioselectivity, favoring the 1,4-adduct over the 1,2-adduct, and remarkable enantioselectivity, often exceeding 98% enantiomeric excess (ee). rsc.orgnih.gov For example, the hydrovinylation of 1-vinylcyclooctene using a cobalt catalyst with the DPPP ligand gives the 1,4-adduct almost exclusively. nih.govresearchgate.net

The choice of ligand is critical in controlling both the regioselectivity and stereoselectivity of the hydrovinylation. organic-chemistry.orgnih.gov These chiral skipped 1,4-dienes are valuable intermediates for further synthetic transformations, leveraging the reactivity of the two distinct double bonds. nih.gov

Table 1: Cobalt-Catalyzed Asymmetric Hydrovinylation of 1-Vinylcycloalkenes

Substrate Catalyst System Product Yield (%) ee (%) Reference
1-Vinylcyclooctene (S,S)-BDPP-Co(II) complex, MAO Chiral 1-alkylidene-2-vinylcyclooctane 98 >99 rsc.org
1-Vinylcycloheptene (S,S)-BDPP-Co(II) complex, MAO Chiral 1-alkylidene-2-vinylcycloheptane 95 >99 rsc.org
1-Vinylcyclohexene (S,S)-BDPP-Co(II) complex, MAO Chiral 1-alkylidene-2-vinylcyclohexane 84 >98 rsc.org

Data sourced from referenced literature.

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. frontiersin.orgrevistabionatura.com The molecular shape and polarity of a compound are key factors in determining its liquid crystalline behavior. frontiersin.orgsemanticscholar.org The rigid and non-polar nature of the cyclooctane ring makes this compound an interesting scaffold for the synthesis of new liquid crystal materials. smolecule.com Research has explored the synthesis of functionalized this compound derivatives with the aim of inducing mesomorphic properties, which are essential for applications in display technologies. smolecule.com

Stereoselective Synthesis of Chiral Intermediates

Intermediates for Bioactive Molecules and Natural Product Synthesis (e.g., pharmaceuticals, agrochemicals)

This compound is a valuable intermediate in the synthesis of more complex organic molecules, including those with applications as pharmaceuticals and agrochemicals. smolecule.com The ability to construct complex polycyclic and stereochemically defined structures from this building block makes it an attractive starting point for the total synthesis of natural products and other bioactive compounds.

The use of this compound as a precursor to a bridged bicyclic system with potential antitumor activity has been reported, highlighting its relevance in pharmaceutical research. smolecule.com Furthermore, a derivative of this compound has been utilized in a novel synthetic route to rac-(Z)-recifeiolide, a naturally occurring macrolide with antibiotic properties. rhhz.net

In the context of agrochemicals, intermediates are crucial for the synthesis of pesticides, herbicides, and fungicides. reachemchemicals.comsphericalinsights.com The chemical structures derived from this compound can serve as new scaffolds for the development of agrochemicals with potentially improved efficacy and safety profiles. The functional group tolerance of reactions such as the cobalt-catalyzed hydrovinylation allows for the synthesis of functionalized 1,4-dienes that can be further elaborated into a wide range of target molecules. organic-chemistry.org The strategic use of this compound and its derivatives in divergent and convergent synthetic approaches can provide access to libraries of novel compounds for biological screening in both pharmaceutical and agricultural applications.

Table 2: Chemical Compounds and their PubChem CIDs

Compound Name PubChem CID
This compound 93331
1-Vinylcyclooctene 5353009
1-Vinylcycloheptene 139040
1-Vinylcyclohexene 11469
Ethylene 6325
rac-(Z)-recifeiolide 5352109
1,3-diphenyl-1,3-propanedione (DPPP) 7042
(2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (BINAP) 642283
(2,3-Bis(diphenylphosphino)butane) (CHIRAPHOS) 446338
(4R,5R)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (DIOP) 447883
(2,4-Bis(diphenylphosphino)pentane) (BDPP) 517865

Reactivity Profiling for Electrophilic and Nucleophilic Additions in Synthesis

The vinyl group of this compound is an electron-rich pi system, making it susceptible to attack by electrophiles. This reactivity is the basis for a variety of addition reactions that are foundational in organic synthesis for introducing new functional groups. Conversely, direct nucleophilic attack on the unactivated vinyl group is not favored due to the high electron density of the double bond. However, nucleophilic additions can be achieved through transition-metal catalysis or by modifying the molecule to activate the vinyl group.

Electrophilic Addition Reactions

The double bond in this compound readily undergoes electrophilic addition. In these reactions, an electrophile is attracted to the electron-rich C=C bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. khanacademy.orgleah4sci.com

Epoxidation:

One of the well-documented electrophilic addition reactions of this compound is epoxidation. This reaction involves the conversion of the vinyl group into an epoxide (oxirane) ring. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The resulting product, epoxyethylcyclooctane (also known as this compound oxide), is a valuable intermediate for further synthetic manipulations. thegoodscentscompany.com For instance, the epoxide ring can be opened by various nucleophiles to introduce a range of functionalities. The metabolism of this compound in biological systems also proceeds via epoxidation, catalyzed by cytochrome P-450 monooxygenase. thegoodscentscompany.com

ReactantReagentProductNotes
This compoundm-CPBAEpoxyethylcyclooctaneCommon laboratory method for epoxidation. libretexts.org
This compoundCytochrome P-450, O2EpoxyethylcyclooctaneMetabolic pathway in mice. thegoodscentscompany.com

Hydrohalogenation:

The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond of this compound is a classic example of electrophilic addition. nih.gov Following Markovnikov's rule, the proton from HX adds to the terminal carbon of the vinyl group (CH2), forming a secondary carbocation on the adjacent carbon. Subsequent attack by the halide ion (X⁻) on this carbocation yields a 1-halo-1-ethylcyclooctane derivative. khanacademy.orgleah4sci.com While specific yields for this compound are not extensively reported in readily available literature, this reaction is a fundamental transformation for vinyl-substituted alkanes. epo.orggoogle.com

ReactantReagentPredicted Major ProductReaction Type
This compoundHCl1-Chloro-1-ethylcyclooctaneElectrophilic Addition
This compoundHBr1-Bromo-1-ethylcyclooctaneElectrophilic Addition

Other Potential Electrophilic Additions:

Based on the general reactivity of alkenes, this compound is expected to undergo other electrophilic addition reactions, which are valuable in synthesis. These include:

Hydration: The acid-catalyzed addition of water would yield 1-cyclooctylethanol.

Hydroboration-Oxidation: A two-step process that results in the anti-Markovnikov addition of water, producing 2-(cyclooctyl)ethanol. google.com

Halogenation: The addition of halogens like Br₂ or Cl₂ would result in the formation of a dihaloalkane.

Nucleophilic Addition Reactions

Direct addition of a nucleophile to the unactivated double bond of this compound is energetically unfavorable. However, this type of transformation can be facilitated, most commonly through the use of transition metal catalysts.

Hydroamination:

Transition-metal-catalyzed hydroamination involves the addition of an N-H bond from an amine across the double bond. For instance, nickel-catalyzed hydroamination of cyclic dienes with alkylamines has been demonstrated. acs.org Similar catalytic systems could potentially be applied to this compound, allowing for the synthesis of cyclooctyl-substituted amines. Cobalt-catalyzed hydroamination has also been reported as a viable method for the functionalization of unactivated olefins. researchgate.net

ReactantReagentCatalyst System (Example)Potential ProductReaction Type
This compoundAmine (e.g., R-NH2)Ni or Co complexN-(1-cyclooctylethyl)amineTransition-Metal-Catalyzed Nucleophilic Addition

Michael Addition (Conjugate Addition):

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govnih.gov this compound itself is not a Michael acceptor because it lacks the necessary electron-withdrawing group to activate the double bond for nucleophilic attack. To make this compound susceptible to this type of reaction, it would first need to be converted into a derivative containing a conjugated electron-withdrawing group (e.g., a ketone, ester, or nitrile) at the vinyl position.

For example, if this compound were oxidized to cyclooctyl vinyl ketone, it could then serve as a Michael acceptor. A soft nucleophile, such as an enolate or a cuprate, could then add to the β-carbon of the vinyl group. This two-step sequence illustrates how the reactivity of this compound can be strategically modified to enable what is formally a nucleophilic addition to the vinyl scaffold.

Polymerization and Material Science Applications of Vinylcyclooctane

Homo- and Copolymerization of Vinylcyclooctane

The presence of the vinyl group in this compound makes it amenable to polymerization methods typically employed for vinyl monomers.

Radical Polymerization Mechanisms and Properties of Resulting Polymers

Radical polymerization is a fundamental and widely utilized method for producing polymers from vinyl monomers. fujifilm.com The process is a chain reaction that generally consists of three primary stages: initiation, propagation, and termination. fujifilm.comnumberanalytics.com

Initiation: This first step involves the creation of free radicals, which are highly reactive species. fujifilm.com This is often achieved through the decomposition of an initiator molecule, such as a peroxide or an azo compound, triggered by heat or light. numberanalytics.com The generated radical then attacks a this compound monomer, initiating the polymer chain. numberanalytics.com

Propagation: The newly formed radical center at the end of the initiated chain then proceeds to add more this compound monomers in a successive manner. fujifilm.comnumberanalytics.com This step leads to the rapid growth of the polymer chain. fujifilm.com

Termination: The growth of the polymer chain ceases in the termination step. This can happen through two main mechanisms: combination, where two growing chain ends join to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. wikipedia.org

A key characteristic of conventional radical polymerization is the slow rate of initiation followed by fast propagation and rapid termination. beilstein-journals.org This often results in polymers with a broad distribution of molecular weights and limited control over the final polymer architecture. wikipedia.orgbeilstein-journals.org

Controlled/Living Polymerization Techniques for Precision Polymer Architectures

To overcome the limitations of conventional radical polymerization, controlled/living polymerization techniques have been developed. These methods offer precise control over polymer characteristics such as molecular weight, architecture, and composition. fiveable.meresearchgate.net In a living polymerization, the active chain ends are maintained throughout the reaction, allowing for continued growth and the synthesis of polymers with narrow molecular weight distributions. fiveable.me

Several controlled radical polymerization (CRP) methods are particularly relevant for creating complex polymer architectures:

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile technique that relies on a reversible equilibrium between active propagating radicals and dormant species, which are typically halide-terminated polymer chains. researchgate.netmdpi.com This equilibrium is catalyzed by a transition metal complex, allowing for the controlled addition of monomers. mdpi.comnih.gov ATRP is widely used to create well-defined and complex polymer nanostructures. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent, typically a dithioester, to mediate the polymerization process. fujifilm.comresearchgate.net This method is known for its compatibility with a wide range of functional groups and reaction conditions. nih.gov The combination of RAFT with other polymerization techniques has expanded the array of achievable polymer architectures. nih.gov

Nitroxide-Mediated Polymerization (NMP): NMP employs a stable nitroxide radical to reversibly cap the growing polymer chain, which allows for controlled polymerization with minimal termination. researchgate.netmdpi.com This technique is one of the earliest developed CRP methods and provides good control over molecular weight, leading to narrow molecular weight distributions. mdpi.com

These controlled polymerization techniques are instrumental in synthesizing advanced materials with tailored properties and complex structures, such as block copolymers and star polymers. mdpi.comnih.gov

Ring-Opening Metathesis Polymerization (ROMP) of this compound Derivatives

Ring-opening metathesis polymerization (ROMP) is a powerful polymerization method that utilizes strained cyclic olefins as monomers. rsc.orgbeilstein-journals.org This technique has become a key process for creating a wide variety of polyalkenamers with tunable properties. rsc.orgmdpi.com

ROMP of Functionalized Cyclooctenes as Monomers

Functionalized cyclooctenes (FCOEs) are important monomers in ROMP, leading to the synthesis of polymers with a range of functionalities. rsc.org The incorporation of functional groups such as alcohols, ketones, and esters directly into the monomer allows for the production of polymers with these functionalities integrated along the polymer backbone. researchgate.net The thermal properties of the resulting polymers can be fine-tuned by altering the functional groups on the cyclooctene (B146475) monomers. rsc.org

The polymerization of cyclooctene-based macromonomers is a viable route to producing novel graft polyethylene (B3416737) copolymers, especially since the polymer backbone can be hydrogenated. researchgate.net This opens up possibilities for creating new biofunctional macromolecules based on polyolefins. researchgate.net

Synthesis of Novel Polymeric Architectures (e.g., Star Polymers, Cyclic Polymers, Block Copolymers)

Controlled/living polymerization techniques, including ROMP, are instrumental in the synthesis of polymers with complex and well-defined architectures. nih.govmdpi.com

Star Polymers: These macromolecules consist of several linear polymer chains, or arms, linked to a central core. researchgate.net They can be synthesized using a "core-first" approach, where a multifunctional initiator is used to simultaneously grow multiple polymer arms. mdpi.comscielo.org.mx Star-shaped copolymers can be designed to be responsive to external stimuli, such as temperature, by incorporating appropriate monomer blocks. rsc.org

Cyclic Polymers: Macrocyclic polymers with defined nanoscale dimensions can be prepared using Ring-Closing Metathesis Polymerization (REMP). nih.gov

Block Copolymers: These polymers are composed of two or more different polymer chains linked together. nih.gov They can be synthesized by the sequential addition of different monomers in a living polymerization process. researchgate.netnih.gov For example, in RAFT polymerization, a block copolymer can be formed by first synthesizing one block, purifying it, and then using it as a macroinitiator for the polymerization of the second monomer. nih.gov

The ability to create these novel polymeric architectures opens up a wide range of applications, from drug delivery systems to advanced materials with unique rheological and mechanical properties. nih.govresearchgate.net

Development of Advanced Materials from this compound Polymers

The unique structure of this compound, featuring a large, flexible, non-polar cyclic group, makes it a valuable monomer for creating polymers with tailored characteristics. smolecule.com Its polymerization leads to materials with properties that are of significant interest in various fields of material science. smolecule.com

Polymers with Tunable Mechanical and Thermal Properties

The incorporation of the bulky cyclooctyl ring from this compound into a polymer backbone results in materials with desirable mechanical properties. smolecule.com The ability to polymerize this compound allows for the production of high molecular weight polymers with unique characteristics. smolecule.com The mechanical and thermal properties of polymers can be systematically adjusted through several strategies, including altering the polymer chain length, introducing branching, cross-linking, and the addition of plasticizers. azom.com For instance, increasing the length of polymer chains generally enhances tensile strength and density. azom.com

While specific data tables for poly(this compound) are not extensively detailed in publicly available literature, the principles of polymer science suggest that its properties can be tuned. For example, copolymerization of this compound with other monomers is a key strategy to modify the resulting material's characteristics. This approach allows for the creation of polymer blends with tailored elasticity and thermal stability. smolecule.com The thermal stability and mechanical strength of polymers are often improved by creating composite materials or through blending with other polymers. researchgate.netresearchgate.netfrontiersin.org Studies on other polymer systems, such as vinyl-addition polynorbornenes, have demonstrated that the introduction of different functional groups can significantly alter the glass transition temperature (Tg) and decomposition temperature (Td), thereby expanding the material's serviceable temperature range. rsc.org Similarly, cocrystallization with small molecules has been shown to enhance the thermal stability of polymers like polyethylene glycol (PEG) without compromising mechanical flexibility. chemistryviews.org These established methodologies for tuning polymer properties are applicable to poly(this compound)-based systems.

Potential Applications in Drug Delivery and Controlled Release Systems

Research has been conducted to investigate the synthesis and characterization of polymers based on this compound for potential use in drug delivery and controlled-release systems. smolecule.com The cyclic structure of the monomer is a key feature that makes it a candidate for such biomedical applications. smolecule.com

The design of drug delivery systems often involves polymers that can encapsulate therapeutic agents and release them in a controlled manner. nih.govamericanpharmaceuticalreview.com The release rate can be modulated by the polymer's composition and structure. nih.govprimescholars.com For instance, in polymer blend systems like poly(ethylene-co-vinyl acetate) and polyvinyl acetate, the release rate of a drug can be regulated by adjusting the ratio of the constituent polymers, which affects the hydrophilicity and crystallinity of the matrix. primescholars.com

While specific studies detailing the performance of poly(this compound) in drug delivery are emerging, the principles are well-established. The polymer's matrix can be designed to control the diffusion of the encapsulated drug. researchgate.net Supramolecular systems, such as those based on macrocycles like cyclodextrins and calixarenes, are widely used to improve drug solubility, stability, and bioavailability, offering a model for how this compound-based structures could be functionalized for similar purposes. mdpi.comnih.gov

Integration into Liquid Crystalline Materials

The rigid and non-polar characteristics of the this compound molecule make it a beneficial component for the development of liquid crystalline materials. smolecule.com Studies have explored the synthesis of this compound derivatives that exhibit mesomorphic properties, indicating their potential for use in technologies such as displays. smolecule.com Liquid crystal polymers (LCPs) are a class of materials that combine the properties of polymers with the anisotropic nature of liquid crystals. wikipedia.org

LCPs can be categorized as either lyotropic, which form liquid crystalline phases in a solvent, or thermotropic, which do so upon heating. wikipedia.orgxometry.com The integration of monomers like this compound derivatives can influence the properties of the resulting LCPs, such as their transition temperatures and the stability of the liquid crystal phases. wikipedia.orgepo.org The structure of LCPs often consists of rigid mesogenic units in the polymer backbone or as side chains. wikipedia.org The incorporation of a bulky, cyclic monomer like this compound could be used to tailor the spacing and interaction between these mesogenic units, thereby tuning the material's properties for specific applications. kdfeddersen.com

Polymer Blending Studies to Modify Material Characteristics

Polymer blending is a common and economically viable strategy to create new materials with customized properties. kuraray.comresearchgate.net Studies have examined how polymers based on this compound interact with other types of polymers, which can influence the resulting material's properties, such as elasticity and thermal stability. smolecule.com this compound has been identified as a potential comonomer in various polymer blends. googleapis.comepo.org

Supramolecular Chemistry and Self-Assembly of this compound-based Systems

The structure of this compound makes it an interesting candidate for research in supramolecular chemistry, particularly due to its capacity for self-assembly into well-defined structures. smolecule.com Supramolecular assemblies are complex chemical systems in which molecular components are held together by non-covalent intermolecular forces. libretexts.org

Molecular Self-Assembly into Defined Supramolecular Structures (e.g., Capsules, Nanotubes)

This compound's specific molecular interactions enable it to self-assemble into various supramolecular architectures, such as capsules and nanotubes. smolecule.com These organized structures have potential applications in fields like drug delivery and molecular recognition. smolecule.com The process of self-assembly can lead to the formation of nano- or micro-scale capsules that are of great interest for their potential to encapsulate and protect substances. arxiv.org

For instance, research into other systems has shown that carbon nanotubes can self-assemble in aqueous solutions to form stable nanocapsules. arxiv.org Similarly, the self-assembly of polymers and other molecules can be directed to form complex structures like microspheres and films. oatext.comcase.edu The principles governing these phenomena, such as van der Waals forces, hydrogen bonding, and electrostatic interactions, would also apply to systems based on this compound derivatives. arxiv.orgnih.gov The ability to form host-guest complexes, where a self-assembled structure creates a cavity to encapsulate other molecules, is a key area of supramolecular chemistry with applications in sensing and catalysis. smolecule.comrsc.org

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry is a specialized area within supramolecular chemistry that focuses on the formation of unique complexes between two or more molecules or ions. nankai.edu.cn These entities are held together by non-covalent interactions, rather than full covalent bonds. nankai.edu.cn This field is fundamental to understanding molecular recognition, where specific molecules (guests) are selectively bound by complementary molecules (hosts). nankai.edu.cnmdpi.com The forces governing these interactions include hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic forces. nankai.edu.cnresearchgate.net

The principles of host-guest chemistry are inspired by biological systems, such as the interaction between enzymes and their substrates, where highly specific binding occurs. nankai.edu.cn Synthetic host molecules are often macrocycles, such as cyclodextrins, calixarenes, and cucurbiturils, which possess cavities of specific sizes and shapes, allowing them to encapsulate guest molecules. nankai.edu.cnthegoodscentscompany.com

While the large, non-polar, and conformationally flexible structure of this compound makes it a candidate for participation in host-guest chemistry, specific and detailed research on its inclusion within common host molecules is not extensively documented in publicly available literature. smolecule.com It has been noted for its potential in supramolecular chemistry, including self-assembly into structures that could act as hosts for other molecules. smolecule.com However, its behavior as a guest molecule, where it is encapsulated by a larger host, remains an area with limited specific data.

Theoretically, the hydrophobic cyclooctyl portion of the this compound molecule would be the most likely part to be included within the non-polar cavity of a host molecule like a cyclodextrin (B1172386) or a calixarene. The formation of such a complex would be driven by the hydrophobic effect, where the ordering of water molecules around the non-polar guest is disrupted upon encapsulation, leading to a favorable increase in entropy. uwindsor.ca

The stoichiometry and stability of such a hypothetical complex could be investigated using various analytical techniques. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy can provide evidence of inclusion by observing changes in the chemical shifts of the protons on both the host and guest molecules. beilstein-journals.orgnih.govscienceasia.org The formation of a 1:1 complex is often confirmed using methods like the Job's plot in UV-visible spectroscopy. nih.gov

The stability of a host-guest complex is quantified by its association constant (Kₐ). A higher Kₐ value indicates a more stable complex. This constant, along with thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes upon complexation, can be determined using techniques like isothermal titration calorimetry (ITC). unina.itrsc.org These parameters provide insight into the driving forces of the complexation. For example, a negative enthalpy change suggests that van der Waals interactions and hydrogen bonding are significant, while a positive entropy change points towards the hydrophobic effect being the dominant driving force. unina.it

Advanced Spectroscopic and Analytical Techniques for Characterization in Research

High-Resolution NMR Spectroscopy for Detailed Structural and Conformational Elucidation (e.g., ¹H, ¹³C, DEPT, COSY, HSQC)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like vinylcyclooctane. pmda.go.jp By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. pmda.go.jpyoutube.com

¹H NMR Spectroscopy provides information on the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the vinyl group protons and the protons of the cyclooctane (B165968) ring. The vinyl protons (–CH=CH₂) typically appear in the downfield region (around 4.9-5.9 ppm) due to the deshielding effect of the double bond. The methine proton (–CH=) would appear as a multiplet due to coupling with the geminal and vicinal protons, while the terminal vinyl protons (=CH₂) would also present as distinct multiplets. moravek.com The protons on the cyclooctane ring would produce a complex series of signals in the upfield region (typically 1.0-2.5 ppm). uvic.ca The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the cyclooctane ring. msu.edu

¹³C NMR Spectroscopy offers direct insight into the carbon skeleton of the molecule. bhu.ac.in In a typical proton-decoupled ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom produces a single peak. youtube.com The carbons of the vinyl group are expected in the downfield region (approx. 110-145 ppm), while the saturated carbons of the cyclooctane ring would appear in the upfield region (approx. 25-45 ppm). nih.govgoogle.com

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.caund.edumeasurlabs.com A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would confirm the assignments of the ¹³C spectrum. For this compound:

DEPT-90: Would show signals for the methine carbons (the CH of the vinyl group and the CH to which it is attached on the ring).

DEPT-135: Would show positive signals for methine (CH) carbons and negative signals for the methylene (CH₂) carbons of the cyclooctane ring and the terminal vinyl (=CH₂) group. und.eduhmdb.ca

2D NMR Techniques like COSY and HSQC are used to establish connectivity.

COSY (COrrelation SpectroscopY) reveals proton-proton (¹H-¹H) coupling networks within the molecule. libretexts.orgemerypharma.com Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This would allow for the tracing of the proton connectivity within the vinyl group and throughout the cyclooctane ring, helping to assign the complex multiplets in the ¹H spectrum. columbia.edupressbooks.pub

HSQC (Heteronuclear Single Quantum Coherence) creates a correlation map between protons and their directly attached carbons (¹J-coupling). columbia.edupressbooks.pubhmdb.ca Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing definitive ¹H and ¹³C assignments. nih.govresearchgate.net Edited HSQC can also provide the same multiplicity information as a DEPT experiment but with much greater sensitivity. columbia.edu

Table 1: Predicted NMR Data for this compound This table is based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

Technique Atom Type Predicted Chemical Shift (ppm) Expected Multiplicity
¹H NMR Vinyl -CH= 5.6 - 5.9 ddd (doublet of doublet of doublets)
Vinyl =CH₂ 4.8 - 5.1 dd (doublet of doublets)
Ring -CH- 2.2 - 2.6 m (multiplet)
Ring -CH₂- 1.2 - 1.9 m (multiplet)
¹³C NMR Vinyl -CH= ~142 CH (DEPT-90/135 positive)
Vinyl =CH₂ ~114 CH₂ (DEPT-135 negative)
Ring -CH- ~43 CH (DEPT-90/135 positive)
Ring -CH₂- 26 - 33 CH₂ (DEPT-135 negative)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with high accuracy, typically to four or five decimal places. alevelchemistry.co.ukmeasurlabs.comlibretexts.org This precision allows for the unambiguous determination of the elemental formula of a molecule. nih.govyoutube.com For this compound (C₁₀H₁₈), the theoretical monoisotopic mass can be calculated with high precision, which can then be compared to the experimental value obtained from an HRMS instrument to confirm its elemental composition. alevelchemistry.co.uk

Accurate Mass Determination: Using the exact masses of the most abundant isotopes (¹²C = 12.00000 amu, ¹H = 1.00783 amu), the theoretical exact mass of the this compound molecular ion [M]⁺• is calculated.

Formula: C₁₀H₁₈

Calculation: (10 * 12.00000) + (18 * 1.00783) = 120.00000 + 18.14094 = 138.14094 amu An HRMS measurement confirming a mass-to-charge ratio (m/z) very close to this value provides strong evidence for the C₁₀H₁₈ formula. libretexts.org

Fragmentation Analysis: In addition to providing an accurate mass for the molecular ion, mass spectrometry bombards the molecule with energy, causing it to break apart into characteristic fragment ions. libretexts.orgyoutube.comwikipedia.org The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, fragmentation would likely follow principles observed for alkenes and cycloalkanes. msu.edulibretexts.orglibretexts.org

Alpha-Cleavage: Cleavage of the bond between the cyclooctyl ring and the vinyl group is a probable fragmentation pathway. This could lead to the loss of a vinyl radical (•CH=CH₂, 27 u) to give a [C₈H₁₅]⁺ ion (m/z 111).

Loss of Alkyl Fragments: The cyclooctane ring can undergo fragmentation, leading to the loss of neutral ethylene (B1197577) (C₂H₄, 28 u) or propylene (B89431) (C₃H₆, 42 u) fragments, a common pathway for cycloalkanes.

Rearrangements: Complex rearrangements can occur, leading to the formation of stable carbocations. The fragmentation pattern would likely show clusters of peaks separated by 14 mass units (-CH₂-), which is characteristic of saturated hydrocarbon chains. libretexts.org

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. moravek.comthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique ideal for volatile compounds like this compound. measurlabs.comthermofisher.com In GC, the sample is vaporized and passed through a column that separates components based on their boiling points and interactions with the column's stationary phase. measurlabs.com Each component elutes at a specific retention time. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification. scribd.com For purity assessment, a GC chromatogram of this compound would ideally show a single major peak. researchgate.net The presence of other peaks would indicate impurities, which can be identified by their mass spectra and quantified by their peak areas. und.edu

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique used for purity analysis. pmda.go.jpmoravek.comekb.eg While GC is often preferred for volatile compounds, HPLC can also be adapted for their analysis. nih.gov A specific reverse-phase HPLC method for this compound has been developed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. nih.gov In an HPLC purity analysis, the sample is injected into the column, and the chromatogram is monitored. The area of the main this compound peak relative to the total area of all peaks in the chromatogram is used to calculate its purity. pharmtech.com The high resolution of HPLC allows for the separation of closely related impurities, making it a valuable tool for quality control. moravek.comekb.eg

Specialized Spectroscopic Techniques (e.g., Soft X-ray Spectromicroscopy) for Material Characterization

While techniques like NMR and MS characterize the molecule itself, specialized spectroscopic methods are used to investigate the properties of materials derived from it, such as polymers of this compound.

Soft X-ray Spectromicroscopy is a synchrotron-based technique that combines the chemical sensitivity of X-ray absorption spectroscopy with high-resolution imaging. plos.orgresearchgate.net It is particularly useful for characterizing the nanoscale chemical structure and morphology of heterogeneous materials, such as polymer blends, composites, and interfaces. researchgate.net

This technique, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS) microscopy, tunes the energy of soft X-rays to specific elemental absorption edges (e.g., the carbon K-edge). The resulting absorption spectrum is highly sensitive to the local chemical environment and bonding state of the atoms (e.g., C=C vs. C-C bonds).

For a material containing poly(this compound), soft X-ray spectromicroscopy could be used to:

Map Chemical Domains: In a polymer blend or composite, it could map the spatial distribution of the poly(this compound) phase with a spatial resolution of up to ~10 nm. plos.org

Analyze Interfaces: It could be used to study the chemical interactions at the interface between a poly(this compound) material and another polymer or substrate, which is crucial for understanding adhesion and biocompatibility.

Characterize Degradation: The technique could visualize and chemically characterize the localized degradation of the polymer upon exposure to environmental stressors. mdpi.com

Although a highly specialized technique, soft X-ray spectromicroscopy offers unique capabilities for the advanced material characterization of polymers and composites derived from this compound, providing chemical information at a spatial scale inaccessible to many other methods. plos.orgresearchgate.net

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 93331
Acetonitrile 6342
Formic acid 284
Phosphoric acid 1004
Ethylene 7845

Emerging Research Areas and Future Perspectives in Vinylcyclooctane Chemistry

Development of Novel Catalytic Systems for Highly Selective Vinylcyclooctane Transformations

The selective transformation of this compound into valuable chemical entities is a key area of ongoing research, with a strong focus on the development of innovative catalytic systems. These systems aim to control the reactivity of both the vinyl group and the cyclooctane (B165968) ring, enabling precise chemical modifications.

Recent advancements in organometallic catalysis are providing new tools for this compound chemistry. For instance, cyclopentadienyl-substituted Salan catalysts are being explored for olefin polymerization, a category of reactions relevant to this compound. These catalyst systems, often comprising a catalyst precursor and an activator, are designed to initiate and control the polymerization of monomers like this compound under specific conditions. The development of catalysts based on late transition metals, such as nickel and palladium, has also opened up new possibilities for producing polyolefins with unique microstructures.

Furthermore, research into ring-opening metathesis polymerization (ROMP) has identified new chain transfer agents that could be applicable to cyclic olefins like this compound. The use of Grubbs' 3rd generation catalyst with certain diene derivatives has shown promise for the catalytic synthesis of functionalized polymers. Additionally, photocatalytic systems are emerging as a powerful tool for organic transformations. These systems can generate reactive species under mild conditions, potentially enabling selective reactions on the vinyl group or the cyclooctane ring. The development of robust and recyclable heterogeneous catalysts is also a significant trend, aiming to improve the sustainability and cost-effectiveness of these transformations.

Future research in this area is expected to focus on several key aspects:

Enhanced Selectivity: Designing catalysts that can differentiate between the vinyl group and the C-H bonds of the cyclooctane ring to achieve highly selective functionalization.

Asymmetric Catalysis: Developing chiral catalysts to produce enantiomerically pure this compound derivatives, which are crucial for applications in pharmaceuticals and life sciences.

Tandem and Cascade Reactions: Creating catalytic systems that can orchestrate multiple reaction steps in a single pot, leading to the efficient synthesis of complex molecules from this compound.

Sustainable Catalysts: Focusing on catalysts based on earth-abundant and non-toxic metals, as well as organocatalysts, to align with the principles of green chemistry.

The continued development of such sophisticated catalytic systems will undoubtedly expand the synthetic utility of this compound, paving the way for its use in the synthesis of complex organic molecules and advanced materials.

Exploration of Unprecedented Polymer Architectures and Enhanced Material Properties

The polymerization of this compound is a promising avenue for creating novel polymers with unique architectures and enhanced material properties. The cyclic nature of the monomer unit can impart distinct characteristics to the resulting polymer chains, influencing their flexibility, thermal stability, and mechanical performance.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have become instrumental in synthesizing polymers with well-defined compositions and architectures. These methods allow for the creation of complex macromolecular structures, including block copolymers, star polymers, and graft copolymers, from vinyl monomers. The ability to precisely control the polymerization process opens up possibilities for tailoring the properties of polythis compound for specific applications.

Researchers are exploring how the incorporation of the cyclooctyl ring into the polymer backbone affects its properties. For instance, the bulky cyclic group can increase the polymer's glass transition temperature and modify its solution viscosity. The unique architecture of polymers derived from this compound can also influence their self-assembly into well-defined nanostructures, which is of interest for applications in nanotechnology and materials science.

Future research directions in the polymerization of this compound include:

Complex Topologies: Synthesizing more intricate polymer architectures, such as hyperbranched and dendritic polymers, to investigate their unique properties.

Functional Polymers: Incorporating functional groups into the this compound monomer or the resulting polymer to create materials with specific functionalities, such as stimuli-responsiveness or catalytic activity.

Copolymerization: Exploring the copolymerization of this compound with other monomers to create a wide range of materials with tunable properties. This can lead to the development of block copolymers with distinct phases and functionalities.

High-Performance Materials: Investigating the mechanical, thermal, and optical properties of polythis compound and its copolymers to identify potential applications in areas such as advanced coatings, membranes, and engineering plastics.

The exploration of these novel polymer architectures is expected to lead to the discovery of new materials with superior performance characteristics, expanding the application scope of this compound-based polymers.

Bio-inspired and Biomimetic Applications of this compound Derivatives

The field of biomimetics, which involves designing and producing materials that imitate nature, offers exciting prospects for the application of this compound derivatives. By modifying the this compound scaffold with biologically active functional groups, it may be possible to create new molecules with applications in medicine and biotechnology.

One area of interest is the development of new drug delivery systems. The hydrophobic cyclooctane ring could serve as a core for encapsulating therapeutic agents, while the vinyl group provides a handle for attaching targeting ligands or hydrophilic polymers to improve biocompatibility and circulation time. The self-assembly properties of certain this compound derivatives could also be harnessed to create nano-sized carriers for targeted drug delivery.

Furthermore, this compound derivatives could be used to create biocompatible materials for tissue engineering and regenerative medicine. For example, polymers incorporating the cyclooctane unit might exhibit favorable mechanical properties and degradation profiles for use as scaffolds that support cell growth and tissue regeneration. The surface of these materials could be functionalized via the vinyl group to promote cell adhesion and proliferation.

Key future research areas in the bio-inspired applications of this compound include:

Synthesis of Bioactive Derivatives: Designing and synthesizing novel this compound derivatives with specific biological activities, such as antimicrobial or anticancer properties.

**Bi

Q & A

Q. What are the established synthetic routes for vinylcyclooctane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via cyclization of dienes or ring-opening metathesis. Key factors include catalyst selection (e.g., Grubbs catalyst for metathesis), solvent polarity, temperature control (optimal range: 60–80°C), and inert atmosphere maintenance to prevent side reactions. Yield optimization requires GC-MS or HPLC monitoring, with purity assessed via 1^1H/13^13C NMR integration. For reproducibility, replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA) are critical to account for variability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR : 1^1H NMR signals at δ 5.2–5.8 ppm (vinyl protons) and δ 1.2–2.5 ppm (cyclooctane protons) confirm structure. 13^13C NMR distinguishes sp2^2 (110–130 ppm) and sp3^3 (20–35 ppm) carbons.
  • IR : C=C stretching (~1640 cm1^{-1}) and CH2_2 bending (~1450 cm1^{-1}).
  • MS : Molecular ion peak (m/z 124) and fragmentation patterns (e.g., loss of ethylene).
    Cross-referencing with databases like SciFinder ensures accuracy, and calibration with known standards reduces instrument-specific errors .

Q. How can researchers assess the thermal stability of this compound under varying conditions?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures (Td_{d}) and thermogravimetric analysis (TGA) for mass loss profiles. Kinetic studies under isothermal conditions (e.g., Arrhenius plots) quantify activation energy. Control experiments in inert vs. oxidative atmospheres (N2_2 vs. O2_2) identify degradation pathways. Replicate runs (n ≥ 5) and error bars (±2σ) ensure reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf_f) of this compound across studies?

  • Methodological Answer :
  • Systematic Review : Compare experimental setups (e.g., calorimetry vs. computational models) using PRISMA guidelines.
  • Error Analysis : Identify sources (e.g., purity discrepancies via HPLC, calibration drift in instruments).
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to cross-validate experimental ΔHf_f. Meta-analysis with random-effects models accounts for inter-study heterogeneity .

Q. What computational approaches are recommended for modeling the ring strain and conformational dynamics of this compound?

  • Methodological Answer :
  • Molecular Mechanics : Use MMFF94 or OPLS-AA force fields to estimate ring strain energy.
  • DFT/MD Simulations : B3LYP-D3/cc-pVDZ for equilibrium geometries; molecular dynamics (MD) at 298 K in explicit solvent (e.g., CH2_2Cl2_2) to study chair-boat interconversions.
  • NCI Analysis : Non-covalent interaction plots visualize steric hindrance. Validate with experimental X-ray or neutron diffraction data .

Q. How should researchers design kinetic studies to investigate this compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer :
  • PICOT Framework :
  • Population : this compound + dienophile (e.g., maleic anhydride).
  • Intervention : Catalyst (e.g., Lewis acids: AlCl3_3), solvent (toluene vs. DMF).
  • Comparison : Thermal vs. catalyzed pathways.
  • Outcome : Rate constants (k) via UV-Vis monitoring or 1^1H NMR integration.
  • Time : Time-resolved sampling (0–24 hrs).
  • Data Analysis : Eyring plots to determine ΔH^\ddagger and ΔS^\ddagger. Use pseudo-first-order conditions with excess dienophile .

Methodological Guidance

Q. What strategies are effective for conducting literature reviews on this compound’s applications in asymmetric catalysis?

  • Methodological Answer :
  • Database Search : SciFinder (keywords: this compound, catalysis, enantioselectivity) filtered by publication type (reviews, articles).
  • Citation Tracking : Use Web of Science to identify seminal papers and citation networks.
  • Grey Literature : Include preprints (arXiv, ChemRxiv) and patent databases (Espacenet). Synthesize findings via SWOT analysis to identify research gaps .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :
  • Detailed Documentation : Report exact catalyst loadings (mol%), solvent drying methods (e.g., molecular sieves), and purification steps (e.g., column chromatography Rf_f values).
  • Open Data : Deposit raw NMR/TGA files in repositories (e.g., Zenodo).
  • Collaborative Validation : Independent replication by a third-party lab using shared SOPs .

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